molecular formula C9H13NOS B2667067 methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine CAS No. 1310424-25-9

methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine

Cat. No.: B2667067
CAS No.: 1310424-25-9
M. Wt: 183.27
InChI Key: WOBIRCYOVUUDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine is a heterocyclic compound featuring a thienopyran scaffold fused with a methylamine substituent. This compound is of interest in medicinal chemistry due to structural similarities to bioactive thienopyridine derivatives like clopidogrel, a well-known antiplatelet agent . Its molecular formula is C₇H₉NOS, with a molecular weight of 155.22 g/mol and CAS number 1367919-78-5 .

Properties

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10-6-8-7-3-5-12-9(7)2-4-11-8/h3,5,8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBIRCYOVUUDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=C(CCO1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methylamine, halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine. For instance:

  • A series of thienopyrimidinone derivatives demonstrated significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The presence of a thienopyrimidinone ring is crucial for enhancing antimicrobial efficacy.
  • In vitro assays showed that this compound derivatives could potentially be developed as effective agents against resistant bacterial strains due to their unique structural features .

Drug Development

The compound's structural characteristics make it a candidate for further drug development:

  • Synthesis and Modification : The ability to synthesize derivatives of this compound allows for the exploration of various substitutions that can enhance biological activity or reduce toxicity .
  • Structure-Activity Relationship Studies : Understanding how modifications to the compound affect its biological properties can lead to the design of more potent derivatives with specific therapeutic targets .

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing a series of thienopyrimidinone compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The most potent compounds were identified as having specific structural features that enhanced their interaction with bacterial enzymes .

Case Study 2: Antifungal Potential

Research involving related thieno compounds indicated promising antifungal activity against Candida albicans. The study suggested that the thieno ring system contributes significantly to the antifungal mechanism by disrupting fungal cell wall synthesis .

Mechanism of Action

The mechanism of action of methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (if reported)
This compound C₇H₉NOS 155.22 Not reported Methylamine at C4 position Research use only (no specific data)
Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate C₁₀H₁₁NO₃S 225.26 Not reported Carboxylate at C3, amine at C2 Building block for synthesis
6-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine C₁₂H₁₄N₄S 246.33 Not reported Pyrimidin-4-amine, dihydrothienopyridine Lab use only (biological data pending)
Clopidogrel (methyl (S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate) C₁₆H₁₆ClNO₂S 321.82 184–188 (HCl salt) Chlorophenyl, acetate ester Antiplatelet (P2Y12 inhibitor)
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine C₁₁H₁₄ClNO 227.69 Not reported Chlorophenyl, tetrahydro-2H-pyran Intermediate for pharmaceuticals

Key Observations :

  • Core Heterocycle Differences: The thienopyran scaffold in the target compound differs from clopidogrel’s thienopyridine system by replacing the pyridine nitrogen with an oxygen atom. This reduces aromaticity and may influence metabolic stability and solubility .
  • Thermal Stability: Thieno-fused compounds in exhibit high melting points (180–240°C), suggesting rigid, crystalline structures. However, amines like compound 7e () show lower melting points (51–52°C), indicating that substituents like methylamine may reduce crystallinity .

Biological Activity

Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13NOSC_9H_{13}NOS and a molecular weight of 169.25 g/mol. Its structure features a thieno[3,2-c]pyran core that contributes to its biological activity. The compound is soluble in water and exhibits stability under normal conditions but can react with strong oxidizing agents and acids .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of starting materials like 2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol, which undergoes transformations to yield the target compound. The synthesis often aims to optimize the yield while maintaining the compound's biological efficacy .

Antitubercular Activity

One of the primary areas of research surrounding this compound is its antitubercular properties. In vitro evaluations have shown promising results against Mycobacterium tuberculosis (Mtb) strains. For instance, derivatives of the thieno[3,2-c]pyran core demonstrated varying levels of minimum inhibitory concentration (MIC), indicating potential for further development as antitubercular agents. Table 1 summarizes the MIC values for selected analogs:

CompoundMIC (µM)Comments
10.30Effective against Mtb H37Rv
20.23Enhanced potency observed
30.02Superior activity compared to others

Antifungal Properties

Research has also indicated that compounds related to this compound exhibit antifungal activities. A study highlighted the extraction of similar thienopyran derivatives from Schizophyllum commune, suggesting their potential as alternative antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to various parts of the molecule have been explored:

  • Northern Region : Variations in the thiophene ring have shown a direct correlation with biological potency.
  • Central Region : Substituting piperidine moieties with other cyclic structures impacted stability and activity.
  • Southern Region : Alterations in N-substituents were tested to enhance metabolic stability without compromising efficacy .

Case Studies

Several case studies have documented the effectiveness of this compound and its analogs:

  • Antitubercular Efficacy : A study demonstrated that certain modifications led to improved MIC values against resistant strains of Mtb.
  • Antifungal Screening : Investigations into fungal pathogens revealed that specific derivatives could inhibit growth effectively at lower concentrations compared to traditional antifungals.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with the thieno[3,2-c]pyran scaffold. A related precursor, (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid, can be modified via nucleophilic substitution or reductive amination to introduce the methylamine group .
  • Step 2 : Use ethanol/methanol solvent systems for amine coupling, as demonstrated in analogous syntheses of bis(thiophen-2-ylmethyl)amine .
  • Step 3 : Purify via column chromatography and confirm structure using 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR (e.g., δ 2.8–3.2 ppm for methylene protons adjacent to the amine group) .
    • Data Table :
IntermediateYield (%)Key NMR Peaks
Thienopyran precursor85–92δ 4.1 (CH2_2), δ 7.2 (thiophene)
Amine-coupled product60–74δ 3.0 (N–CH2_2), δ 2.5 (N–CH3_3)

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology :

  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 211–215 (C9_9H13_{13}NOS) and fragmentation patterns indicating loss of methyl groups (–15 amu) .
  • NMR : Compare chemical shifts with structurally similar compounds, such as ethyl-(tetrahydro-pyran-4-yl)-amine (δ 1.2–1.5 ppm for ethyl groups vs. δ 2.5–3.0 ppm for methylamine) .

Advanced Research Questions

Q. What strategies address low yields in the alkylation step during synthesis?

  • Methodology :

  • Catalyst Optimization : Test ZnSO4_4·7H2_2O (as used in bis(thiophen-2-ylmethyl)amine synthesis) to stabilize intermediates .
  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF) versus ethanol; higher polarity may improve nucleophilic substitution efficiency .
  • Temperature Control : Gradual addition of reagents at 0–5°C minimizes side reactions, as seen in chloroquinolin-4-amine derivatives (yields improved from 24% to 92%) .

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with antimicrobial targets (e.g., bacterial DNA gyrase), referencing protocols from 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine studies .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur in thiophene ring) for functionalization .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli with triplicate measurements to validate antimicrobial activity .
  • Control Experiments : Compare with inactive analogs (e.g., methyl-free derivatives) to isolate the role of the methylamine group .

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π bonds) using CrystalExplorer software .
  • Dynamic NMR : Monitor rotational barriers of the methylamine group in DMSO-d6_6 to assess rigidity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent skin contact and inhalation .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal, as recommended for ethyl-(tetrahydro-pyran-4-yl)-amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.